Phenol Blue

Description

Properties

IUPAC Name |

4-[4-(dimethylamino)phenyl]iminocyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-16(2)13-7-3-11(4-8-13)15-12-5-9-14(17)10-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGMHYDJNXEEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062210 | |

| Record name | 2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown powder; [MSDSonline] | |

| Record name | Phenol blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1976 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2150-58-5 | |

| Record name | 4-[[4-(Dimethylamino)phenyl]imino]-2,5-cyclohexadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol Blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol Blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-(dimethylamino)phenyl]imino]cyclohexa-2,5-dien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dimethylindoaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P75HHB6E4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

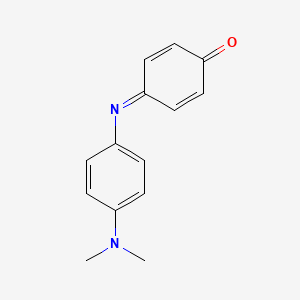

Phenol Blue chemical structure and properties

An In-depth Technical Guide to Phenol Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name 4-[[4-(dimethylamino)phenyl]imino]-2,5-cyclohexadien-1-one and as N,N-dimethylindoaniline, is a synthetic quinone imine compound.[1] It is a versatile molecule utilized across various scientific disciplines, primarily recognized for its function as a pH indicator and a solvatochromic dye.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known applications.

Chemical Structure and Identification

The chemical identity of this compound is well-established, with a molecular formula of C₁₄H₁₄N₂O.[1][2][3][4] Its structure features a quinone imine core with a dimethylamino-substituted phenyl group attached to the imine nitrogen.

| Identifier | Value |

| IUPAC Name | 4-[[4-(dimethylamino)phenyl]imino]-2,5-cyclohexadien-1-one[1] |

| Synonyms | This compound, N,N-dimethylindoaniline[1][3] |

| CAS Number | 2150-58-5[1][2][5] |

| Molecular Formula | C₁₄H₁₄N₂O[1][2][3][4] |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C=C2[1][4] |

| InChI | InChI=1S/C14H14N2O/c1-16(2)13-7-3-11(4-8-13)15-12-5-9-14(17)10-6-12/h3-10H,1-2H3[1] |

| InChI Key | LHGMHYDJNXEEFG-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a dark brown powder under standard conditions.[3] Its properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 226.27 g/mol [1][3] |

| Appearance | Dark brown powder[3] |

| Melting Point | 133-134 °C[1][2] |

| Boiling Point | 361.7 °C[1] |

| Density | 1.06 g/cm³[1] |

Solvatochromism

A noteworthy property of this compound is its pronounced solvatochromism, where the color of a solution depends on the polarity of the solvent.[1] The electronic absorption maximum (λmax) can shift by more than 100 nm between non-polar and hydrogen-bonding solvents.[1] This phenomenon is attributed to the difference in stabilization of the ground and excited states by the solvent. The excited state, being more polar, is more stabilized by polar solvents, leading to a bathochromic (red) shift in absorption.[6]

Chemical Properties and Reactivity

As a quinone imine, this compound's reactivity is characterized by several key features:

-

pH Indicator: It exhibits a distinct color change with pH, transitioning from yellow in acidic media to blue in alkaline conditions.[1] This is due to the protonation and deprotonation of the molecule, which alters its electronic structure and, consequently, its light absorption properties.[1]

-

Electrophilic Aromatic Substitution: The aromatic rings in this compound are susceptible to electrophilic substitution reactions.[1]

-

Redox Behavior: While not extensively detailed in the provided search results, as a quinone-type compound, this compound is expected to have redox properties, though specific electrochemical data was not found.

Applications

This compound's unique properties lend it to several applications in research and laboratory settings.

pH Indicator in Cell Culture

One of the primary uses of this compound is as a pH indicator in cell culture media.[1] Maintaining a stable pH is critical for optimal cell growth and viability. As cells metabolize and produce acidic byproducts, the pH of the medium decreases. The corresponding color change of this compound from blue to yellow provides a visual cue that the medium needs to be replaced or buffered.[1]

Caption: Workflow of this compound as a pH indicator in cell culture.

Tracking Dye in Gel Electrophoresis

This compound is also utilized as a tracking dye in gel electrophoresis for the separation of proteins and nucleic acids.[1] Its visibility allows for the monitoring of the migration front of the molecules through the gel.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are based on established organic chemistry methodologies, such as the oxidative coupling of substituted phenols.[1] However, specific, step-by-step synthesis and purification protocols were not available in the initial search results. For its application as a pH indicator, it is typically incorporated into media formulations at a concentration that provides a clear color change without affecting the cultured cells.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and eye irritation.[1][3] Inhalation of the powder may lead to respiratory tract irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. The LD50 for intraperitoneal injection in mice is reported as 80 mg/kg.[7]

Signaling Pathways and Biological Interactions

The current body of literature does not point to a direct, well-characterized role of this compound in specific cellular signaling pathways. Its primary biological application is as a relatively inert pH indicator in ex vivo systems like cell culture. It has been noted as a potential skin sensitizer, indicating it can elicit an allergic response upon skin contact.[1] Further research is required to elucidate any potential interactions with biological signaling cascades.

Caption: Logical relationships of this compound's roles and research areas.

References

- 1. Buy this compound | 2150-58-5 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. 4-((4-(Dimethylamino)phenyl)imino)-2,5-cyclohexadien-1-one | C14H14N2O | CID 75078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikidata [wikidata.org]

- 5. This compound - CAS 2150-58-5 - City Chemical LLC. [citychemical.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 2150-58-5 [chemicalbook.com]

Mechanism of Action of Phenolic pH Indicators: A Technical Guide on Bromophenol Blue

Introduction

The term "Phenol Blue" does not correspond to a standard, widely recognized pH indicator in chemical literature. It is plausible that this name is used colloquially or is a misnomer for a related, common phenolic indicator. This guide will focus on the mechanism of action of Bromothis compound , a well-characterized pH indicator of the sulfonephthalein family that contains phenolic groups and exhibits a distinct blue color in its basic form. The principles outlined here are broadly applicable to other indicators within this class.

This document provides an in-depth exploration of the chemical mechanism, quantitative properties, and experimental determination of the pH-indicating characteristics of Bromothis compound, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of pH Indication

The functionality of Bromothis compound as a pH indicator is rooted in its ability to undergo a reversible structural change in response to varying hydrogen ion concentrations. This structural transformation alters the electronic conjugation of the molecule, which in turn changes its light absorption properties and, consequently, its color.[1]

In acidic solutions, the indicator exists in its protonated, lactone form (specifically, a sultone ring). In this state, the π-electron systems of the two phenyl rings are largely isolated from each other. This configuration absorbs light in the shorter wavelength region of the visible spectrum, resulting in a yellow appearance.[2]

As the pH increases, the phenolic hydroxyl groups are deprotonated. This deprotonation induces the opening of the sultone ring, leading to the formation of a highly conjugated, quinoid-type structure. This extended system of conjugated double bonds delocalizes the negative charge across the molecule. The extended conjugation lowers the energy gap for electronic transitions, causing the molecule to absorb light at longer wavelengths (around 590 nm), which corresponds to the red-orange region of the spectrum.[2] Consequently, the solution appears blue. The transition between these two forms is reversible.[1]

Quantitative Data

The key physicochemical properties of Bromothis compound as a pH indicator are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₉H₁₀Br₄O₅S | [1] |

| Molar Mass | 669.96 g/mol | [2] |

| pKa | ~4.1 | [3] |

| pH Transition Range | 3.0 (Yellow) – 4.6 (Blue) | [1][2] |

| λmax (Basic Form) | ~590 nm | [2] |

Experimental Protocols

Spectrophotometric Determination of pKa

This protocol describes a standard method for determining the acid dissociation constant (pKa) of a pH indicator like Bromothis compound using UV-Visible spectrophotometry.

1. Materials and Reagents:

-

Bromothis compound powder

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

A series of buffer solutions with known pH values spanning the expected transition range of the indicator (e.g., pH 2 to 6).

-

Spectrophotometer

-

Calibrated pH meter

-

Volumetric flasks and pipettes

2. Preparation of Solutions:

-

Indicator Stock Solution: Prepare a stock solution of Bromothis compound (e.g., 0.1 g in 100 mL of 20% ethanol) for consistent dosing.[4]

-

Buffer Solutions: Prepare a series of buffers (e.g., citrate or acetate buffers) at approximately 0.5 pH unit intervals across the range of interest.

-

Test Solutions: For each buffer solution, prepare a test sample by adding a small, constant volume of the indicator stock solution to a fixed volume of the buffer in a volumetric flask. The final concentration of the indicator should be low enough to ensure absorbance readings are within the linear range of the spectrophotometer.

3. Spectrophotometric Measurement:

-

Determine λmax:

-

Prepare two separate solutions of the indicator: one in a strongly acidic solution (e.g., pH 1) to isolate the fully protonated (HIn) form, and one in a strongly basic solution (e.g., pH 7) to isolate the fully deprotonated (In⁻) form.

-

Scan the absorbance of each solution across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax) for both the acidic and basic forms. The λmax of the basic form is typically used for pKa determination.

-

-

Measure Absorbance at Different pH Values:

-

Using the prepared test solutions, measure the absorbance of each at the determined λmax of the basic form.

-

Also, measure the absorbance of the fully acidic (A_acid) and fully basic (A_base) solutions at this wavelength.

-

Measure the precise pH of each test solution using a calibrated pH meter.

-

4. Data Analysis:

-

The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometric data:

-

pKa = pH + log[(A_base - A) / (A - A_acid)]

-

Where:

-

A is the absorbance of the indicator in a buffer of a specific pH.

-

A_acid is the absorbance of the fully protonated indicator.

-

A_base is the absorbance of the fully deprotonated indicator.

-

-

-

Calculate the pKa for each buffer solution. The average of these values provides the pKa of the indicator.

-

Alternatively, plot pH (x-axis) versus log[(A - A_acid) / (A_base - A)] (y-axis). The x-intercept of the resulting line is the pKa.

References

Spectroscopic Properties of Phenol Blue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Phenol Blue, a solvatochromic dye known for its sensitivity to the local environment. This document details its absorption and emission characteristics in various solvents and at different pH values, offering valuable data for its application in diverse research and development fields, including its use as a polarity sensor and in the characterization of complex molecular environments.

Core Spectroscopic Properties

This compound, chemically known as N-(4-dimethylaminophenyl)-1,4-benzoquinone imine, exhibits significant changes in its absorption and emission spectra in response to the polarity of its surrounding medium. This phenomenon, known as solvatochromism, makes it a valuable probe for characterizing solvent properties and the microenvironments of complex systems.

Solvatochromic Behavior: Absorption Spectra

The absorption maximum (λmax) of this compound demonstrates a notable bathochromic shift (a shift to longer wavelengths) as the polarity of the solvent increases. This is attributed to the differential solvation of the ground and excited states of the molecule. In nonpolar solvents, the ground state is more stable, while in polar solvents, the more polar excited state is stabilized to a greater extent, leading to a smaller energy gap for the π→π* transition.

Table 1: Absorption Maxima (λmax) and Molar Absorptivity (ε) of this compound in Various Solvents

| Solvent | Dielectric Constant (ε₀) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Cyclohexane | 2.02 | 520 | Data not available |

| Toluene | 2.38 | 540 | Data not available |

| Chloroform | 4.81 | 572 | Data not available |

| Tetrahydrofuran (THF) | 7.58 | 565 | Data not available |

| Dichloromethane (DCM) | 8.93 | 578 | Data not available |

| Acetone | 20.7 | 580 | Data not available |

| Ethanol | 24.55 | 590 | Data not available |

| Methanol | 32.7 | 602 | Data not available |

| Acetonitrile | 37.5 | 585 | Data not available |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 595 | Data not available |

| Water | 80.1 | 610 | Data not available |

Fluorescence Properties

This compound is generally considered to be a non-fluorescent or very weakly fluorescent dye.[1] The absorbed energy is primarily dissipated through non-radiative decay pathways, such as internal conversion and intersystem crossing. This low fluorescence quantum yield is a critical characteristic to consider when designing fluorescence-based assays.

Table 2: Fluorescence Properties of this compound

| Solvent | Excitation Wavelength (λex) (nm) | Emission Maximum (λem) (nm) | Fluorescence Quantum Yield (ΦF) |

| Various | (Typically near λmax) | Not well-defined | < 0.01 |

Note: Due to its extremely low quantum yield, detailed fluorescence data for this compound is scarce.

Influence of pH on Spectroscopic Properties

The absorption spectrum of this compound is highly sensitive to changes in pH. In acidic solutions, the imine nitrogen can be protonated, leading to a hypsochromic shift (a shift to shorter wavelengths). Conversely, in basic solutions, the phenolic hydroxyl group of a related indophenol dye can be deprotonated, causing a bathochromic shift. This pH-dependent behavior allows this compound and similar dyes to be used as pH indicators.

The relationship between the absorbance and pH can be used to determine the pKa of the dye. At a given wavelength, the absorbance will vary as the pH changes, reflecting the relative concentrations of the protonated and deprotonated forms.

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the oxidative coupling of a p-aminophenol with a phenol derivative. A general procedure is outlined below:

Reaction Scheme:

Figure 1: General synthesis scheme for this compound.

Materials:

-

p-Aminophenol

-

N,N-Dimethylaniline

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

Dissolve p-aminophenol and a slight excess of N,N-dimethylaniline in an aqueous solution of sodium carbonate.

-

Slowly add an aqueous solution of potassium ferricyanide to the reaction mixture with vigorous stirring.

-

Continue stirring at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, extract the crude product into dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

UV-Vis Absorption Spectroscopy for Solvatochromism Study

This protocol outlines the steps to investigate the solvatochromic behavior of this compound.

Workflow:

Figure 2: Workflow for solvatochromism study of this compound.

Materials and Equipment:

-

Purified this compound

-

A series of solvents of varying polarity (e.g., those listed in Table 1)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., dichloromethane).

-

Sample Preparation: Prepare a series of dilute solutions of this compound in each of the chosen solvents. The concentration should be adjusted to yield an absorbance in the range of 0.5 - 1.5 at the λmax to ensure accuracy.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the this compound solution to be measured, then fill the cuvette and record the absorption spectrum over a suitable wavelength range (e.g., 400-800 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) for each solvent. Plot the λmax values against a solvent polarity scale (e.g., the dielectric constant or the Reichardt's dye ET(30) parameter) to visualize the solvatochromic shift.

Determination of Fluorescence Quantum Yield (Relative Method)

Due to the extremely low quantum yield of this compound, this measurement can be challenging. A highly sensitive spectrofluorometer is required. The relative method, using a standard with a known quantum yield, is typically employed.

Workflow for Quantum Yield Determination:

Figure 3: Workflow for relative fluorescence quantum yield determination.

Materials and Equipment:

-

Purified this compound

-

A suitable fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both this compound and the fluorescence standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

-

Data Analysis:

-

Correct the emission spectra for the instrument's response.

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard. The slope of these plots should be linear.

-

-

Calculation: The fluorescence quantum yield (ΦF,sample) of this compound can be calculated using the following equation:

ΦF,sample = ΦF,std * (m_sample / m_std) * (η_sample² / η_std²)

where:

-

ΦF,std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard (if different).

-

Conclusion

This compound is a versatile dye with pronounced solvatochromic and pH-sensitive properties. Its distinct color changes in response to its environment make it a valuable tool for a wide range of chemical and biological applications. While its low fluorescence quantum yield limits its use in fluorescence-based detection, its strong and environmentally sensitive absorption characteristics provide a robust alternative for sensing and characterization studies. The experimental protocols provided in this guide offer a starting point for the reliable and accurate measurement of the spectroscopic properties of this compound, enabling researchers to effectively harness its unique characteristics in their work.

References

A Technical Guide to the Solubility of Phenol Blue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Phenol Blue. Given the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a thorough understanding of its qualitative solubility, the factors influencing it, and detailed experimental protocols for its determination.

Introduction to this compound

This compound, systematically known as N-(4-dimethylaminophenyl)-1,4-benzoquinoneimine, is a solvatochromic dye. Its perceived color is dependent on the polarity of the solvent it is dissolved in, making it a valuable tool in various chemical and biological applications, including as an indicator and in the study of solvent-solute interactions. It is important to distinguish this compound from structurally similar but distinct compounds such as Indophenol and Bromothis compound to ensure accurate experimental design and interpretation of results.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The presence of the nitrogen and oxygen atoms in this compound allows for hydrogen bonding with protic solvents, facilitating dissolution. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Dipole-dipole interactions between the polar bonds of this compound and the aprotic solvent molecules are the primary driving force for solubility. |

| Non-Polar | Hexane, Cyclohexane, Toluene | Low | The overall polarity of this compound results in weak interactions with non-polar solvents, leading to poor solubility. |

| Intermediate Polarity | Chloroform, Dichloromethane | Moderate | These solvents can induce dipole moments and have some polar character, allowing for a degree of interaction with the polar this compound molecule.[1] |

Note: This table is based on general principles of solubility and the known solvatochromic behavior of this compound. Actual quantitative solubility can vary with temperature and the specific isomeric form of the dye.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a solvatochromic dye like this compound. This method, often referred to as the shake-flask method, is a standard and reliable technique.

Materials

-

This compound (solid, high purity)

-

A range of solvents of interest (e.g., water, ethanol, acetonitrile, hexane)

-

Analytical balance (± 0.0001 g)

-

Vials or flasks with airtight seals

-

Constant temperature shaker or incubator

-

Spectrophotometer

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a filter.

-

Dilute the collected supernatant with a known volume of the same solvent to a concentration that falls within the linear range of the spectrophotometer.

-

-

Concentration Determination:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample solution.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Solvatochromism and its Implication on Solubility Studies

The solvatochromism of this compound, the change in its color with solvent polarity, is a direct consequence of the differential stabilization of its ground and excited electronic states by the solvent molecules. This phenomenon is crucial to consider during solubility determination.

The Principle of Solvatochromism

In a non-polar solvent, the energy difference between the ground state (S₀) and the first excited state (S₁) of this compound corresponds to a specific absorption wavelength. In a polar solvent, the dipole moment of the solvent molecules interacts with the dipole moment of the this compound molecule. This interaction stabilizes both the ground and excited states, but often to different extents. This differential stabilization alters the energy gap between the S₀ and S₁ states, resulting in a shift in the absorption maximum (λmax) and a visible color change.

Diagram of Solvatochromism

Caption: Solvatochromism of this compound in different solvents.

Conclusion

While quantitative solubility data for this compound remains elusive in readily accessible literature, a strong understanding of its qualitative solubility can be derived from its chemical structure and solvatochromic properties. For researchers requiring precise solubility values, the provided experimental protocol offers a robust method for determination. The unique solvatochromic nature of this compound underscores the importance of careful solvent selection and characterization in any experimental work involving this versatile dye.

References

A Theoretical and Computational Guide to the Molecular Structure of Phenol Blue

Abstract

This technical guide provides an in-depth analysis of the molecular structure of Phenol Blue (N-(4-dimethylaminophenyl)-1,4-benzoquinoneimine), a compound of significant interest due to its pronounced solvatochromic properties. The document synthesizes findings from various theoretical and computational studies, offering a comprehensive resource for researchers, chemists, and professionals in drug development. Key areas of focus include the equilibrium between its quinoneimine and zwitterionic forms, the influence of solvent effects on its structure and spectroscopic behavior, and the computational methodologies employed to investigate these properties. Quantitative data are summarized in tabular format, and key processes are visualized using logical diagrams to facilitate a deeper understanding of the underlying molecular dynamics.

Introduction to this compound

This compound, chemically known as N-(4-dimethylaminophenyl)-1,4-benzoquinoneimine, is an indoaniline dye that serves as a primary skeletal structure for many related dyes.[1] It is particularly well-known for its solvatochromic behavior, where its color changes depending on the polarity of the solvent.[1][2] This property makes it a valuable subject for fundamental studies in physical organic chemistry. The central point of theoretical interest is its molecular structure, which can conceptually exist as two distinct resonance forms: a neutral quinoneimine structure and a zwitterionic form.[2] Understanding the predominance and interplay of these forms is crucial for explaining its unique spectroscopic and electronic properties.

Theoretical calculations, in conjunction with experimental validation, have been pivotal in elucidating the structural and electronic characteristics of this compound.[2] These studies investigate the large effects of solvation, not only in terms of the dielectric effect of the solvent but also its hydrogen-bonding capability.[2]

Molecular Structure: Quinoneimine vs. Zwitterion

The molecular structure of this compound can be represented by two primary resonance contributors: a neutral quinoneimine form (B) and a zwitterionic form (A). Theoretical and experimental evidence, particularly from 13C NMR studies on a more soluble diethylamino derivative, strongly indicates that the molecule exists almost purely as the quinoneimine form (B) in both protic and aprotic solvents of varying dielectric constants.[2] The solvent environment, however, plays a critical role in stabilizing the electronic states of the molecule, which accounts for its solvatochromic shifts.

Caption: Equilibrium between this compound's zwitterionic and quinoneimine forms.

Computational Methodologies for Studying this compound

A variety of computational methods have been applied to understand the structure and properties of this compound. These theoretical approaches allow for the calculation of molecular geometries, electronic properties, and spectroscopic behavior, providing insights that complement experimental data.

Experimental Protocols: Geometry Optimization Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule.[3][4] For this compound, this is crucial for determining the most stable conformation and the precise bond lengths and angles.

-

Method Selection: Density Functional Theory (DFT) is a common choice, with various exchange-correlation functionals like B3LYP being used.[5][6] For higher accuracy or to serve as a benchmark, methods like Møller–Plesset second-order perturbation theory (MP2) are also employed.[5]

-

Basis Set Selection: A suitable basis set, such as 6-311G(d,p), is chosen to describe the atomic orbitals.[6]

-

Solvent Modeling: To study solvatochromism, solvent effects are included using models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO).[1][2]

-

Execution: The calculation is run using quantum chemistry software (e.g., Gaussian 09) to iteratively adjust the atomic coordinates until the lowest energy conformation on the potential energy surface is found.[3][6]

Caption: General workflow for the computational analysis of this compound.

Key Theoretical Findings and Data

Theoretical studies have provided significant quantitative and qualitative insights into this compound's behavior.

Solvatochromism and Electronic Properties

The pronounced solvatochromic shift of this compound is a key feature explored theoretically. In aprotic solvents, this effect is attributed to the large dielectric constant of the solvent having a much greater stabilizing influence on the more polar excited state than on the ground state.[2] In protic solvents like water, this dielectric effect is supplemented by a significant hydrogen bonding contribution.[2] Theoretical models predict that in water, this compound forms a stable trihydrate, which absorbs at a significantly longer wavelength, consistent with experimental observations.[2]

Nonlinear Optical (NLO) Properties

The first electronic hyperpolarizability (β), a measure of a molecule's NLO response, has been investigated for this compound using DFT.[5] These studies reveal a clear relationship between β, the solvent environment, and the molecule's Bond Length Alternation (BLA)—a parameter describing the degree of bond length equalization in the molecular backbone. As solvent polarity increases, the BLA tends to decrease, leading to a significant increase in the hyperpolarizability, up to a certain point.[5] This relationship is rationalized by the two-level model, which connects β to the difference between the ground- and excited-state dipole moments.[5]

Caption: Relationship between solvent polarity, BLA, and hyperpolarizability.

Summary of Calculated Properties

The following tables summarize the qualitative and quantitative findings from theoretical studies. Exact numerical values are highly dependent on the level of theory (functional, basis set) and the solvent model employed.

Table 1: Geometric and Structural Characteristics

| Property | Theoretical Finding | Influencing Factors | Reference |

| Dominant Form | The quinoneimine structure is energetically favored over the zwitterionic form. | Solvent polarity, hydrogen bonding | [2] |

| Bond Length Alternation (BLA) | BLA decreases with increasing solvent polarity. | Solvent dielectric constant | [5] |

| Solvation | In water, this compound is predicted to form a stable trihydrate complex. | Protic nature of the solvent | [2] |

Table 2: Electronic and Spectroscopic Properties

| Property | Theoretical Method | Finding | Reference |

| Solvatochromic Shift (Aprotic) | PM3/COSMO | Bathochromic shift correlates with the solvent's dielectric constant. | [2] |

| Solvatochromic Shift (Protic) | CNDOVS | Large bathochromic shift due to combined dielectric and H-bonding effects. | [2] |

| First Hyperpolarizability (β) | DFT, MP2 | Increases as BLA diminishes; sensitive to solvent polarity. | [5] |

| Photochemical Dynamics | ab initio (CASSCF) TSH | Ultrafast ground state recovery observed after photoexcitation. | [1] |

Experimental Validation Protocols

Theoretical models are validated by comparing calculated results with experimental data. The following protocols are essential for characterizing this compound.

Experimental Protocol: Synthesis The traditional synthesis of this compound involves a condensation reaction.[7]

-

Reactants: N,N-dimethylaniline and a benzoquinone derivative are used as primary reactants.[7]

-

Conditions: The reaction is typically carried out under acidic conditions.[7]

-

Mechanism: The process involves a nucleophilic attack of the dimethylamino group on a quinone carbon, followed by cyclization and dehydration to form the final quinone imine product.[7]

-

Control: Reaction yield and purity are highly dependent on controlled temperature and pH.[7]

-

Alternative Method: Oxidative coupling of substituted phenols can also be used.[7]

Experimental Protocol: Spectroscopic Analysis

-

13C NMR Spectroscopy:

-

Objective: To determine the dominant structural form in solution.[2]

-

Procedure: A soluble derivative (e.g., N-(4-diethylaminophenyl)-1,4-benzoquinoneimine) is synthesized and dissolved in various deuterated solvents (protic and aprotic).[2] 13C NMR spectra are recorded. The chemical shifts, particularly of the carbonyl carbon and carbons in the quinone ring, are analyzed and compared to theoretical predictions for the quinoneimine and zwitterionic forms.

-

-

UV-Visible Absorption Spectroscopy:

-

Objective: To measure the solvatochromic shift.

-

Procedure: Solutions of this compound are prepared in a series of solvents with a wide range of polarities. The absorption spectrum for each solution is recorded, and the wavelength of maximum absorption (λ_max) is determined. The shift in λ_max is then correlated with solvent polarity parameters (e.g., dielectric constant).

-

-

Pump-Probe Transient Absorption:

-

Objective: To measure ultrafast photochemical dynamics.[1]

-

Procedure: A solution of this compound is excited with an ultrashort laser pulse (pump). A second, delayed pulse (probe) measures the transient absorption spectrum as a function of the time delay between the pump and probe. This allows for the tracking of the excited state population and its decay back to the ground state, revealing processes like ground state recovery.[1]

-

Conclusion

Theoretical studies have been instrumental in building a detailed model of this compound's molecular structure and behavior. The consensus from computational and experimental work is that this compound exists predominantly in its neutral quinoneimine form. Its celebrated solvatochromism and significant nonlinear optical properties are direct consequences of the interplay between its electronic structure and its surrounding solvent environment. The methodologies and findings presented in this guide offer a robust framework for researchers engaged in the study of molecular dyes, charge-transfer phenomena, and the rational design of novel functional materials.

References

An In-depth Technical Guide to the Discovery and History of Phenol Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol Blue, chemically known as 4-[[4-(dimethylamino)phenyl]imino]-2,5-cyclohexadien-1-one, is a synthetic dye belonging to the indophenol class. With a rich history rooted in the dawn of synthetic dye chemistry, this compound continues to be a compound of interest due to its properties as a redox and pH indicator. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this compound, tailored for a scientific audience.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the development of indophenol dyes, a class of compounds that emerged in the mid-19th century. While the parent compound, indophenol, was first reported by Köchlin and Witt in 1881, the specific synthesis of the N,N-dimethylated derivative, this compound, is often associated with the work of E. Noelting and his contemporaries who extensively studied the formation of indamines and indophenols.

The general class of indophenol dyes, including this compound, can be traced back to the burgeoning field of synthetic dyes that began with William Henry Perkin's accidental discovery of mauveine in 1856.[1][2] These early discoveries spurred a wave of chemical exploration into the synthesis of new chromophores. The formation of indophenols through the oxidative coupling of a phenol and a p-phenylenediamine derivative became a key reaction in this era. While a definitive, singular "discoverer" of this compound is not prominently cited in modern literature, its synthesis falls within the well-established chemistry of indophenol dyes developed in the late 19th century.

Chemical and Physical Properties

This compound is a dark brown crystalline powder.[3] Its chemical structure and key properties are summarized in the table below. The molecule's color is due to an extended π-system that absorbs light in the visible region.

| Property | Value | Reference |

| Chemical Name | 4-[[4-(dimethylamino)phenyl]imino]-2,5-cyclohexadien-1-one | |

| Synonyms | N,N-Dimethylindophenol, this compound | |

| Molecular Formula | C₁₄H₁₄N₂O | |

| Molecular Weight | 226.27 g/mol | |

| Appearance | Dark brown crystalline powder | [3] |

| Melting Point | 164-166 °C | [4] |

| Solubility | Soluble in organic solvents | |

| Molar Absorptivity (ε) | ~1.72 x 10⁴ L·mol⁻¹·cm⁻¹ (for a similar indophenol dye) | [5] |

| Maximum Absorption (λmax) | Varies with solvent polarity (solvatochromism) |

Note: The molar absorptivity is an estimate based on a similar indophenol dye and may vary for this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidative coupling of a phenol with an N,N-dialkyl-p-phenylenediamine. This reaction is a classic example of electrophilic aromatic substitution.

Experimental Protocol: Oxidative Coupling Synthesis

This protocol describes a general method for the synthesis of indophenol dyes, adapted for this compound.

Materials:

-

N,N-Dimethyl-p-phenylenediamine

-

Phenol

-

An oxidizing agent (e.g., sodium hypochlorite, benzoyl peroxide, or potassium dichromate)

-

A suitable solvent (e.g., ethanol, water, or a mixture)

-

A weak base (e.g., sodium bicarbonate or sodium hydroxide solution)

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve N,N-dimethyl-p-phenylenediamine in a suitable solvent.

-

In a separate container, dissolve phenol in the same solvent.

-

-

Reaction Mixture:

-

Combine the solutions of N,N-dimethyl-p-phenylenediamine and phenol in a reaction vessel.

-

Add a weak base to the mixture to facilitate the reaction.

-

-

Oxidation:

-

Slowly add the oxidizing agent to the reaction mixture with constant stirring. The solution should develop a deep blue color, indicating the formation of this compound.

-

The reaction is typically carried out at room temperature.

-

-

Isolation and Purification:

-

Once the reaction is complete, the product can be isolated by filtration if it precipitates.

-

Alternatively, the product can be extracted into an organic solvent.

-

The crude product can be purified by recrystallization from a suitable solvent to obtain pure this compound crystals.

-

Signaling Pathways and Logical Relationships

The synthesis of this compound can be represented as a logical workflow. The core of this process is the oxidative coupling reaction, which itself is a multi-step electrophilic aromatic substitution.

Caption: General workflow for the synthesis of this compound.

The mechanism of the oxidative coupling reaction involves the initial oxidation of the p-phenylenediamine derivative to a reactive quinonediimine intermediate. This electrophilic intermediate then attacks the electron-rich phenol ring, followed by further oxidation to yield the final indophenol dye.

Caption: Simplified mechanism of this compound formation.

Conclusion

This compound, a classic synthetic dye, holds a significant place in the history of organic chemistry. Its discovery and the development of its synthesis are emblematic of the innovation that characterized the late 19th-century chemical industry. For modern researchers, this compound serves not only as a practical indicator but also as a case study in the fundamental principles of dye chemistry, including chromophore design, synthesis, and structure-property relationships. This guide provides a foundational understanding of this important molecule, intended to support further research and application in various scientific and technological fields.

References

Phenol Blue: A Technical Guide for Researchers

An In-depth Whitepaper on the Synthesis, Properties, and Applications of Phenol Blue (N,N-Dimethylindoaniline) in Scientific Research.

This technical guide provides a comprehensive overview of this compound, a quinone imine dye with significant applications in biomedical research and diagnostics. Tailored for researchers, scientists, and drug development professionals, this document details the physicochemical properties, synthesis, and key applications of this compound, with a focus on its role as a pH indicator.

Core Properties of this compound

This compound, systematically named 4-[[4-(dimethylamino)phenyl]imino]-2,5-cyclohexadien-1-one, is a dark brown crystalline powder. Its core physicochemical properties are summarized in the table below, providing a ready reference for laboratory applications.

| Property | Value |

| CAS Number | 2150-58-5 |

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | 4-[4-(dimethylamino)phenyl]iminocyclohexa-2,5-dien-1-one |

| Synonyms | N,N-dimethylindoaniline, Indoaniline Blue |

| Appearance | Dark brown powder |

| Melting Point | 133-134 °C |

| Boiling Point | 361.7 °C |

| Density | 1.06 g/cm³ |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the oxidative coupling of a phenol with N,N-dimethyl-p-phenylenediamine. This method provides a reliable route to obtaining the indoaniline dye.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Phenol

-

N,N-dimethyl-p-phenylenediamine

-

Sodium hydroxide (NaOH)

-

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

-

Distilled water

-

Ethanol

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Preparation of Reactant Solution:

-

In a beaker, dissolve a molar equivalent of N,N-dimethyl-p-phenylenediamine in a 1 M aqueous solution of sodium hydroxide.

-

In a separate beaker, dissolve a molar equivalent of phenol in a 1 M aqueous solution of sodium hydroxide.

-

Combine the two solutions and stir at room temperature.

-

-

Oxidative Coupling:

-

Slowly add a slight molar excess of sodium hypochlorite solution to the stirred mixture of the phenol and N,N-dimethyl-p-phenylenediamine.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours. The formation of a dark-colored precipitate indicates the formation of this compound.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with copious amounts of distilled water to remove any unreacted starting materials and inorganic salts.

-

Further wash the product with a small amount of cold ethanol to remove any organic impurities.

-

Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

-

Applications in Research and Drug Development

This compound serves as a valuable tool in various research applications, primarily due to its properties as a pH indicator.

This compound as a pH Indicator

This compound is utilized to monitor the pH of solutions, a critical parameter in many biological and chemical experiments. Its distinct color change in response to varying pH levels allows for a visual assessment of the acidity or alkalinity of a medium.

Materials:

-

This compound powder

-

Ethanol (95%)

-

Distilled water

-

Volumetric flask (100 mL)

-

Small beaker

-

Stirring rod

Procedure:

-

Weighing: Accurately weigh 0.1 g of this compound powder.

-

Dissolving: In a small beaker, dissolve the this compound powder in 80 mL of 95% ethanol. Gentle warming and stirring may be required to facilitate dissolution.

-

Dilution: Transfer the dissolved solution to a 100 mL volumetric flask.

-

Final Volume: Add distilled water to the flask to bring the total volume to the 100 mL mark.

-

Mixing: Stopper the flask and invert it several times to ensure a homogenous solution. Store the indicator solution in a well-sealed, amber glass bottle.

Application in Cell Culture

In cell culture, maintaining a stable physiological pH is crucial for optimal cell growth and viability. This compound can be added to cell culture media as a non-invasive, visual indicator of pH changes. As cells metabolize nutrients, they produce acidic byproducts, leading to a decrease in the pH of the medium. The resulting color change of the this compound signals the need for a media change or other interventions to maintain the appropriate pH.

Caption: Workflow for using this compound to monitor pH in cell culture.

Signaling Pathways

While this compound is not known to be directly involved as a signaling molecule in cellular pathways, its utility as a pH indicator makes it a valuable tool for studying processes that involve changes in intracellular or extracellular pH. Many signaling pathways can lead to alterations in cellular metabolism and ion transport, which in turn affect pH. Therefore, this compound can be employed as a reporter to monitor the downstream effects of the activation or inhibition of such pathways.

Conclusion

This compound is a versatile and valuable compound for the research community. Its straightforward synthesis and clear pH-dependent color change make it an excellent choice for a variety of laboratory applications, particularly for monitoring the pH of biological and chemical systems. The protocols and data presented in this guide are intended to support researchers in the effective utilization of this compound in their work.

In-depth Technical Guide to the Physical and Chemical Characteristics of N,N-Dimethylindoaniline

Disclaimer: Direct and comprehensive data for the specific compound N,N-dimethylindoaniline is limited in publicly available scientific literature. This guide provides a detailed overview based on the well-characterized parent compound of its class, indophenol, and its common derivatives. The properties of N,N-dimethylindoaniline can be inferred from the general characteristics of the indoaniline dye family.

N,N-Dimethylindoaniline, a member of the indoaniline dye class, is a synthetic organic compound characterized by its quinone-imine structure. This class of dyes is recognized for its intense coloration and notable redox properties, making them valuable in various chemical and biological applications.

Physical and Chemical Characteristics

Table 1: Physical Properties of Indophenol and Related Compounds

| Property | Indophenol | 2,6-Dichloroindophenol (DCPIP) Sodium Salt | N,N-Dimethylindoaniline (Predicted) |

| Molecular Formula | C₁₂H₉NO₂[1] | C₁₂H₆Cl₂NNaO₂ | C₁₄H₁₄N₂O |

| Molecular Weight | 199.21 g/mol [2] | 290.08 g/mol (anhydrous basis) | 226.28 g/mol |

| Appearance | Reddish-blue powder/solid[2][3] | Dark green powder[4] | Deep blue solid |

| Melting Point | >300 °C[1][2] | Decomposes | Likely a high melting point solid |

| Solubility | Insoluble in water; soluble in ethanol[2][3] | Soluble in water[5][6] | Likely sparingly soluble in water, soluble in organic solvents like ethanol. |

| Maximum Absorption (λmax) | 602 nm[2][3] | ~600 nm (in neutral/alkaline solution) | Expected in the 600-650 nm range |

Table 2: Chemical and Spectroscopic Properties of Indoaniline Dyes

| Property | General Characteristics |

| Chemical Class | Quinone-imine Dye[1] |

| Key Reactivity | Redox-sensitive, pH indicator properties[1][7] |

| Stability | Sensitive to strong oxidizing and reducing agents. Air and moisture sensitive. Can be unstable in acidic solutions.[4] |

| UV-Vis Spectroscopy | Strong absorption in the visible range, responsible for their intense color.[8] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O, C=N, C=C, and aromatic C-H bonds. |

| NMR Spectroscopy | Signals corresponding to aromatic protons and protons of substituent groups. |

Experimental Protocols

Synthesis of N,N-Dimethylindoaniline (Phenol Blue)

The synthesis of indoaniline dyes is typically achieved through the oxidative coupling of a p-phenylenediamine derivative with a phenol. In the case of N,N-dimethylindoaniline, this involves the reaction of N,N-dimethyl-p-phenylenediamine with phenol in the presence of an oxidizing agent.

Materials:

-

N,N-dimethyl-p-phenylenediamine

-

Phenol (C₆H₅OH)[9]

-

Sodium hypochlorite (NaOCl) solution or another suitable oxidizing agent (e.g., potassium ferricyanide)

-

Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) for pH adjustment

-

Appropriate solvents (e.g., water, ethanol)

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve N,N-dimethyl-p-phenylenediamine in a suitable solvent, such as dilute hydrochloric acid, to form the hydrochloride salt, which is then neutralized.

-

Prepare a solution of phenol in an alkaline aqueous medium (e.g., dilute sodium hydroxide solution) to form sodium phenoxide.

-

-

Coupling Reaction:

-

Cool both solutions in an ice bath.

-

Slowly add the oxidizing agent (e.g., sodium hypochlorite solution) to the N,N-dimethyl-p-phenylenediamine solution with constant stirring. This generates the reactive quinonediimine intermediate.

-

To this mixture, slowly add the cold alkaline phenol solution. A deep blue color should develop almost immediately, indicating the formation of N,N-dimethylindoaniline.

-

-

Isolation and Purification:

-

The dye may precipitate from the solution. If so, it can be collected by filtration.

-

The crude product can be washed with cold water to remove inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

-

Analytical Characterization

The characterization of indoaniline dyes typically involves a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the synthesized dye and to analyze reaction mixtures.

-

Method: A reversed-phase HPLC system with a C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, is employed.

-

Detection: A UV-Vis or Diode Array Detector (DAD) is used, with the monitoring wavelength set at the λmax of the dye (around 600-650 nm).

Visualizations

Synthesis Pathway

The following diagram illustrates the general pathway for the synthesis of N,N-dimethylindoaniline via oxidative coupling.

Caption: General synthesis of N,N-Dimethylindoaniline.

Redox-Based Color Change

A key feature of indoaniline dyes is their ability to act as redox indicators. The oxidized form is intensely colored, while the reduced (leuco) form is colorless.

Caption: Redox equilibrium of N,N-Dimethylindoaniline.

References

- 1. grokipedia.com [grokipedia.com]

- 2. INDOPHENOL | 500-85-6 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,6-Dichloroindophenol sodium salt | 620-45-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 620-45-1: 2,6-Dichloroindophenol, sodium salt hydrate [cymitquimica.com]

- 7. Indophenol - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Phenol - Wikipedia [en.wikipedia.org]

The Chromophore of Phenol Blue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chromophore of Phenol Blue, a dye known for its pronounced solvatochromic properties. This document details the molecular basis of its color, its synthesis, and methods for its characterization, offering valuable insights for its application in research and development.

The Core Chromophore: Structure and Electronic Transitions

This compound, systematically named N-(4-dimethylaminophenyl)-1,4-benzoquinoneimine, is a donor-acceptor type dye. Its chromophoric system is responsible for its intense blue color and its sensitivity to the surrounding solvent environment.

The molecule consists of two key moieties linked by a conjugated π-system:

-

Electron-Donating Group: A dimethylaniline moiety.

-

Electron-Accepting Group: A benzoquinone monoimine moiety.

The fundamental structure of this compound's chromophore is characterized by a significant charge-transfer character. In its ground state, the electronic structure is predominantly in the neutral quinoneimine form. Upon excitation with light, there is a transfer of electron density from the donor to the acceptor group, leading to an excited state with a more zwitterionic (charge-separated) character. This intramolecular charge transfer (ICT) is the primary electronic transition responsible for the dye's absorption in the visible region of the electromagnetic spectrum.[1]

The resonance structures below illustrate this charge transfer phenomenon. The quinoneimine form is the major contributor to the ground state, while the zwitterionic form is more representative of the excited state.

Caption: Resonance structures of the this compound chromophore.

Solvatochromism: The Influence of the Solvent Environment

A defining characteristic of this compound is its pronounced positive solvatochromism. This means that the color of the dye changes with the polarity of the solvent in which it is dissolved. Specifically, the absorption maximum (λmax) shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases.[1]

This phenomenon is a direct consequence of the change in dipole moment upon electronic excitation. The zwitterionic excited state is more polar than the quinoneimine ground state. Therefore, in a more polar solvent, the excited state is stabilized to a greater extent than the ground state. This differential solvation lowers the energy gap between the ground and excited states, resulting in the absorption of lower-energy light (longer wavelengths).

The dramatic effect of solvent polarity on the absorption spectrum of this compound makes it a useful probe for characterizing the polarity of microenvironments.

Quantitative Data on Solvatochromism

The following table summarizes the absorption maxima (λmax) of this compound in various solvents, illustrating its solvatochromic behavior.

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| Hexane | 1.88 | 552[1] |

| Cyclohexane | 2.02 | ~550 |

| Chloroform | 4.81 | ~610 |

| Acetonitrile | 37.5 | ~630 |

| Methanol | 32.7 | ~658 |

| Water | 80.1 | 684[1] |

Note: The molar absorptivity (ε) for this compound is generally in the range of 10^4 to 10^5 L·mol⁻¹·cm⁻¹, although specific values vary with the solvent.

Caption: Energy level diagram illustrating positive solvatochromism.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the condensation reaction of a phenolic compound with a p-phenylenediamine derivative or through oxidative coupling. A representative procedure for the synthesis of a related N-phenyl-p-benzoquinoneimine is presented below, which can be adapted for this compound by using N,N-dimethyl-p-phenylenediamine as the starting material.

Materials:

-

4-Hydroxydiphenylamine (or N,N-dimethyl-p-phenylenediamine for this compound)

-

Methanol (or other suitable solvent like toluene)

-

Modified activated carbon catalyst

-

Oxygen gas

-

Triethylamine (optional, to accelerate the reaction)

-

Autoclave or a reaction vessel equipped with a gas inlet and stirrer

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

-

Charge the autoclave with a mixture of 4-hydroxydiphenylamine (e.g., 5.0 g), the modified carbon catalyst (e.g., 0.5 g), and methanol (e.g., 200 mL).

-

Purge the autoclave with oxygen and then pressurize it to 30 psig with oxygen at room temperature (20-25°C).

-

Heat the reaction mixture to 50°C while stirring.

-

Monitor the oxygen pressure. As the reaction proceeds, the pressure will drop. When the pressure drops to around 20 psig, recharge with oxygen to 30 psig.

-

Monitor the progress of the reaction by taking samples and analyzing them by HPLC.

-

The reaction is considered complete when oxygen uptake ceases and HPLC analysis indicates the disappearance of the starting material. The typical reaction time is around 1 hour.

-

Upon completion, cool the reaction mixture and filter it to separate the catalyst.

-

The product can be isolated from the filtrate, with yields reported to be greater than 90%.

Spectroscopic Characterization

The primary method for characterizing the chromophore of this compound is UV-Vis absorption spectroscopy.

Materials:

-

This compound sample

-

A selection of solvents of varying polarities (e.g., hexane, cyclohexane, chloroform, acetonitrile, methanol, water)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

-

Prepare a series of dilute solutions of this compound in each of the selected solvents by transferring a small aliquot of the stock solution and diluting it to a final volume. The final concentration should be such that the absorbance at λmax is within the linear range of the spectrophotometer (typically below 1.5).

-

For each solution, record the UV-Vis absorption spectrum over a range that encompasses the visible region (e.g., 400-800 nm).

-

Use the pure solvent as a blank for each measurement.

-

From each spectrum, determine the wavelength of maximum absorption (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) at λmax can be calculated using the Beer-Lambert law (A = εcl).

-

Plot the λmax values against a solvent polarity scale (e.g., the dielectric constant) to visualize the solvatochromic trend.

Caption: A generalized workflow for the synthesis and spectroscopic analysis.

Conclusion

The chromophore of this compound is a classic example of a donor-acceptor system exhibiting strong intramolecular charge transfer. This characteristic is the origin of its intense color and its remarkable sensitivity to the solvent environment, making it a valuable tool in various scientific disciplines. Understanding the interplay between its molecular structure, electronic transitions, and solvatochromic behavior is crucial for its effective application in areas ranging from polarity sensing to the development of advanced materials.

References

Methodological & Application

Phenol Blue as a Tracking Dye in Agarose Gel Electrophoresis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarose gel electrophoresis is a cornerstone technique in molecular biology for the separation of nucleic acids based on size. A critical component of this process is the tracking dye included in the loading buffer, which allows for real-time monitoring of the electrophoretic run. While Bromophenol Blue is a commonly used tracking dye, this compound presents a viable alternative. This document provides detailed application notes and protocols for the utilization of this compound as a tracking dye in agarose gel electrophoresis.

This compound, with a molecular weight of 226.27 g/mol , is a smaller molecule than the more conventional Bromothis compound (669.96 g/mol )[1][2][3][4][5][6][7]. This difference in size suggests a variance in migration rates, making it essential for researchers to characterize its behavior within their specific experimental setups. These notes provide a framework for this characterization and a protocol for the preparation and use of a this compound-based loading dye.

Principle of Operation

In an electric field, negatively charged molecules will migrate towards the positive electrode (anode). Similar to nucleic acids, this compound carries a net negative charge at the neutral to slightly alkaline pH of typical electrophoresis running buffers. When mixed with a DNA or RNA sample and a density agent (such as glycerol or Ficoll), the this compound will migrate through the agarose gel alongside the nucleic acids. The visible migration of the blue dye front provides a visual cue to monitor the progress of the electrophoresis, preventing the samples from running off the end of the gel.

Data Presentation

Due to a lack of readily available quantitative data on the migration of this compound relative to DNA size markers, it is crucial for researchers to perform an initial calibration. The following tables provide a template for collecting and organizing this calibration data. For comparison, the known migration characteristics of Bromothis compound are included.

Table 1: Migration of Bromothis compound in Agarose Gels

| Agarose Gel Concentration (%) | Buffer System | Approximate Migration Rate (relative to DNA size in base pairs) |

| 0.8% | TAE | ~400-500 bp |

| 1.0% | TAE | ~300-400 bp[8] |

| 1.5% | TAE | ~200 bp |

| 0.8% | TBE | ~350-450 bp |

| 1.0% | TBE | ~300 bp[9] |

| 1.5% | TBE | ~150 bp |

Table 2: Calibration Template for this compound Migration in Agarose Gels

| Agarose Gel Concentration (%) | Buffer System | DNA Ladder Lane | Distance Migrated by this compound (cm) | Corresponding DNA Fragment Size (bp) at this compound Front |

| 0.8% | TAE | Lane 1 | ||

| 1.0% | TAE | Lane 2 | ||

| 1.5% | TAE | Lane 3 | ||

| 2.0% | TAE | Lane 4 | ||

| 0.8% | TBE | Lane 5 | ||

| 1.0% | TBE | Lane 6 | ||

| 1.5% | TBE | Lane 7 | ||

| 2.0% | TBE | Lane 8 |

Experimental Protocols

Preparation of 6X this compound Loading Dye

This protocol is adapted from standard recipes for Bromothis compound loading dyes.

Materials:

-

This compound powder

-

Glycerol or Ficoll® 400

-

Sterile, nuclease-free water

-

50 mL conical tube

-

Vortex mixer

-

Microcentrifuge tubes for aliquots

Protocol:

-

To a 50 mL conical tube, add the following components:

-

This compound: 0.25 g

-

Glycerol: 30 mL

-

Sterile, nuclease-free water: to a final volume of 50 mL

-

-

Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be a deep blue color.

-

Aliquot the 6X this compound Loading Dye into 1 mL microcentrifuge tubes.

-

Store the aliquots at 4°C for short-term use or at -20°C for long-term storage.

Caption: Workflow for preparing 6X this compound Loading Dye.

Agarose Gel Electrophoresis Using this compound Tracking Dye

Materials:

-

Agarose

-

1X TAE or TBE buffer

-

Electrophoresis chamber and power supply

-

Gel casting tray and combs

-

DNA samples

-

DNA ladder of known molecular weights

-

6X this compound Loading Dye (prepared as above)

-

DNA staining solution (e.g., Ethidium Bromide or a safer alternative)

-

UV transilluminator or other gel imaging system

Protocol:

-

Prepare the Agarose Gel:

-

Weigh out the appropriate amount of agarose to achieve the desired gel concentration (e.g., for a 1% gel, use 1 g of agarose in 100 mL of 1X running buffer).

-

Add the agarose to the 1X TAE or TBE buffer in a flask or beaker.

-

Heat the mixture in a microwave or on a hot plate with stirring until the agarose is completely dissolved.

-

Allow the solution to cool to approximately 50-60°C.

-

Pour the molten agarose into the gel casting tray with the combs in place.

-

Allow the gel to solidify completely at room temperature.

-

-

Prepare the Samples:

-

On a piece of parafilm or in a microcentrifuge tube, mix your DNA samples and DNA ladder with the 6X this compound Loading Dye. The standard ratio is 1 part 6X dye to 5 parts DNA sample (e.g., 2 µL of 6X dye for 10 µL of DNA sample).

-

Gently pipette up and down to mix.

-

-

Load and Run the Gel:

-

Once the gel has solidified, carefully remove the combs.

-

Place the gel in the electrophoresis chamber and add enough 1X running buffer to cover the gel to a depth of 2-3 mm.

-

Carefully load the DNA sample/dye mixtures into the wells.

-